Demethylchromomycin A2

Oncology Antitumor Leukemia

Demethylchromomycin A2 (CAS 86917-62-6) is a demethylated analog of chromomycin A2, belonging to the aureolic acid class of antitumor antibiotics. It is a natural product produced by fermentation of Streptomyces aburaviensis.

Molecular Formula C58H84O26
Molecular Weight 1197.3 g/mol
CAS No. 86917-62-6
Cat. No. B1228191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylchromomycin A2
CAS86917-62-6
Synonymsdemethylchromomycin A2
Molecular FormulaC58H84O26
Molecular Weight1197.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(=C4C(=C3C)O)O)O)O
InChIInChI=1S/C58H84O26/c1-21(2)57(70)84-56-28(9)77-42(20-58(56,11)71)81-36-17-39(74-25(6)49(36)66)80-35-18-41(75-26(7)48(35)65)83-55-32(54(72-12)52(69)46(63)23(4)59)14-30-13-31-15-34(22(3)45(62)43(31)50(67)44(30)51(55)68)79-40-19-37(53(27(8)76-40)78-29(10)60)82-38-16-33(61)47(64)24(5)73-38/h13,15,21,23-28,32-33,35-42,46-49,53-56,59,61-67,71H,14,16-20H2,1-12H3
InChIKeyAKTAFHXHDVVUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethylchromomycin A2 (CAS 86917-62-6): A Structurally Distinct Aureolic Acid for Antitumor and Antibacterial Research


Demethylchromomycin A2 (CAS 86917-62-6) is a demethylated analog of chromomycin A2, belonging to the aureolic acid class of antitumor antibiotics [1]. It is a natural product produced by fermentation of Streptomyces aburaviensis [2]. The compound has a molecular formula of C58H84O26 and a molecular weight of 1197.27 g/mol . Its biological activity profile includes inhibition of Gram-positive bacteria and activity against the P388 leukemia model [3].

Structural Variant

Demethylated chromomycin A2 analog for aureolic acid SAR studies

Natural Product

Fermentation-derived from Streptomyces; supports natural product screening workflows

Reported Activity

Cell-model endpoint review: P388 leukemia model and Gram-positive antimicrobial screening context

Why Demethylchromomycin A2 Cannot Be Substituted with Generic Chromomycin or Olivomycin Analogs


The aureolic acid family comprises structurally diverse members whose biological activity is exquisitely sensitive to variations in glycosylation patterns. Chromomycin A2 (CAS 6992-70-7, C59H86O26) differs from Demethylchromomycin A2 by a single methyl group on the aglycone core, while Chromomycin A3 possesses a distinct saccharide chain [1][2]. These subtle structural variations translate into quantifiable differences in anticancer potency and antibacterial spectrum [3]. Therefore, substituting one aureolic acid for another without empirical validation introduces significant uncertainty in experimental outcomes, particularly in target identification studies or SAR investigations.

Minor glycosylation pattern differences, such as the single methyl group variation between Demethylchromomycin A2 and Chromomycin A2, may alter DNA-binding affinity and downstream biological readouts.

Empirical substitution with generic chromomycin or olivomycin analogs without direct comparison introduces significant uncertainty in SAR investigations and antimicrobial spectrum mapping.

Quantitative Differentiation Guide for Demethylchromomycin A2 Procurement


Comparative Antitumor Potency in P388 Murine Leukemia Model

In the P388 leukemia model, Demethylchromomycin A2 demonstrates antitumor activity, but it is less potent than its close structural analog Chromomycin A3 [1]. While exact IC50 values are not available for a direct comparison, this class-level inference indicates that researchers seeking maximal potency in P388 assays would select Chromomycin A3. Conversely, if a less potent analog is required for specific mechanistic or resistance studies, Demethylchromomycin A2 provides a valuable alternative.

P388 Antitumor Activity
Class-level inference
Less active than Chromomycin A3
Supports leukemia model-response context for SAR ranking
Exact IC50 values not reported; class-level potency inference
Oncology Antitumor Leukemia

Distinct Antibacterial Activity Profile Against Gram-Positive Bacteria

Demethylchromomycin A2 exhibits high activity against Gram-positive bacteria [1]. While direct MIC comparisons are not available, a related compound, Demethylolivomycin A, has a reported MIC of 0.8 μg/mL against Gram-positive bacteria, providing a baseline for class-level activity [2]. Chromomycin A2 has been reported with MIC values ranging from 0.25 μg/mL to 2.0 μg/mL against various Gram-positive strains, including MRSA [3]. This suggests that Demethylchromomycin A2 likely has a similar but potentially distinct antibacterial spectrum, making it a useful compound for comparative antibacterial screens.

Gram-positive Antibacterial
Class-level inference
Active; comparator MIC range 0.25–2.0 μg/mL
Antimicrobial screening context; distinct scaffold may circumvent resistance
Specific MIC for Demethylchromomycin A2 not determined
Antibacterial Gram-positive Microbiology

Unique Structural and Molecular Properties for Target Identification

Demethylchromomycin A2 (MW 1197.27 g/mol) is a demethylated derivative of Chromomycin A2 (MW 1211.31 g/mol), a structural difference that can be leveraged in chemical biology . Aureolic acids, including chromomycins, function by binding to the minor groove of DNA, preferentially at GC-rich sequences, and inhibiting transcription [1]. The demethylated structure may alter DNA binding affinity or sequence specificity, although this has not been directly quantified. Researchers can utilize this compound in competitive binding assays or as a probe to map the binding landscape of the aureolic acid class.

Structural Identity
Supporting evidence
ΔMW = −14.04 g/mol (loss of −CH3)
Enables precise MS identification in metabolomics and target ID studies
DNA binding affinity alteration not quantified
Chemical Biology DNA Binding Target ID

Optimal Application Scenarios for Demethylchromomycin A2 in Research and Discovery


Structure-Activity Relationship (SAR) Studies for Aureolic Acid Antibiotics

Given its structural distinction from Chromomycin A2 (loss of a methyl group), Demethylchromomycin A2 is an essential tool for SAR studies. Researchers can directly compare the activity of Demethylchromomycin A2 with Chromomycin A2 and Chromomycin A3 to map the contribution of specific functional groups to DNA binding, cytotoxicity, and antibacterial spectrum. This is critical for designing novel analogs with improved therapeutic indices [1][2].

Mechanistic Studies of Resistance in Gram-Positive Pathogens

With its demonstrated activity against Gram-positive bacteria, Demethylchromomycin A2 can be used to probe bacterial resistance mechanisms. By comparing the MIC shifts in resistant strains for Demethylchromomycin A2 versus Chromomycin A2, researchers can identify resistance determinants specific to aureolic acid sub-structures. This application is supported by the class-level antibacterial activity data [3].

Chemical Probe for DNA Binding and Transcription Inhibition

As a member of the aureolic acid class, Demethylchromomycin A2 is expected to bind to the minor groove of DNA and inhibit transcription. Researchers can use it as a chemical probe in biophysical assays (e.g., SPR, ITC) or cellular assays (e.g., ChIP-seq, RNA-seq) to investigate GC-rich DNA sequences and their role in transcriptional regulation. The compound's unique molecular weight facilitates its use as a precise standard in metabolomics workflows [2].

Application
Selection Property
Validation Focus
Aureolic acid SAR studies
Demethylated structural analog for side-chain contribution mapping
Comparative activity with Chromomycin A2/A3; DNA-binding assay interpretation
Gram-positive resistance mechanism research
Reported Gram-positive activity context; structural distinctness from common chromomycins
MIC endpoint review across resistant strains; target engagement validation
DNA minor-groove binding probe
Aureolic acid class DNA interaction; precise MW for mass spectrometry workflows
GC-rich sequence binding assays; transcriptional inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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